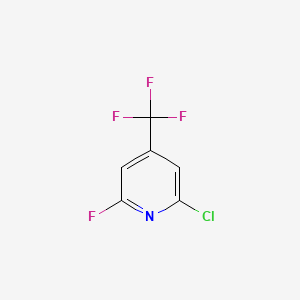

2-Chloro-6-fluoro-4-(trifluoromethyl)pyridine, 85%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

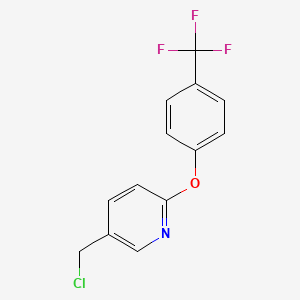

“2-Chloro-4-(trifluoromethyl)pyridine” is a type of fluorinated building block . It’s a colorless to off-white liquid . The empirical formula is C6H3ClF3N, and the molecular weight is 181.54 .

Synthesis Analysis

This compound can be synthesized from 2-chloro-4-iodopyridine . There are also other methods for introducing trifluoromethylpyridine (TFMP) groups within the structures of other molecules .Molecular Structure Analysis

The molecular structure of “2-Chloro-4-(trifluoromethyl)pyridine” is represented by the SMILES string FC(F)(F)c1ccnc(Cl)c1 .Chemical Reactions Analysis

“2-Chloro-4-(trifluoromethyl)pyridine” may be used in the synthesis of 4,4’-bis(trifluoromethyl)-2,2’-bipyridine and 1,3-bis(4-(trifluoromethyl)pyridin-2-yl)benzene .Physical And Chemical Properties Analysis

The compound has a refractive index of n20/D 1.4490 (lit.), a boiling point of 146-147 °C (lit.), and a density of 1.411 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

2CF4P has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as it is a versatile compound with a wide range of reactivity and solubility. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, 2CF4P is used in the synthesis of polymers, and it is also used in the synthesis of dyes and pigments.

Mecanismo De Acción

Target of Action

It’s known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries .

Mode of Action

Trifluoromethylpyridines are known to exhibit their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . .

Biochemical Pathways

Trifluoromethylpyridines are known to be used in the protection of crops from pests , suggesting they may interact with biochemical pathways related to pest metabolism or development.

Result of Action

As a member of the trifluoromethylpyridines group, it’s known to be used in the protection of crops from pests , suggesting it may have effects on pest physiology or development.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2CF4P has a wide range of advantages for lab experiments. It is a versatile compound with a wide range of reactivity and solubility, making it an ideal choice for a variety of lab experiments. It is also relatively inexpensive and easy to obtain, making it a cost-effective choice for lab experiments. However, it is important to note that 2CF4P is a volatile compound and may cause irritation if inhaled. In addition, it is important to note that it is an organic compound and may be toxic if ingested or inhaled in large quantities.

Direcciones Futuras

There are a number of potential future directions for research involving 2CF4P. One potential area of research is the development of new synthetic methods for the synthesis of 2CF4P. This could involve the development of new catalysts or reagents that could be used to improve the yield and selectivity of the reaction. Another potential area of research is the development of new applications for 2CF4P. This could involve the development of new catalysts or reagents that could be used to improve the efficiency and selectivity of reactions involving 2CF4P. Finally, research could also focus on the development of new methods for the detection and quantification of 2CF4P. This could involve the development of new analytical techniques that could be used to detect and quantify 2CF4P in various samples.

Métodos De Síntesis

2CF4P can be synthesized using a variety of methods, including the reaction of chloroform and trifluoromethyl pyridine. The reaction of these two compounds yields 2CF4P as the main product, with some side products such as 2-chloro-6-fluoro-4-methylpyridine and 2-chloro-6-fluoro-4-methyl-1-pyridinol. The reaction is typically carried out in anhydrous conditions, as the presence of water can reduce the yield of 2CF4P.

Safety and Hazards

Propiedades

IUPAC Name |

2-chloro-6-fluoro-4-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClF4N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCFDWPCYZMBBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)